molecular formula C6H8ClNO B1441548 2-(Chloromethyl)-5-ethyl-1,3-oxazole CAS No. 1312601-07-2

2-(Chloromethyl)-5-ethyl-1,3-oxazole

Cat. No.: B1441548
CAS No.: 1312601-07-2
M. Wt: 145.59 g/mol
InChI Key: OGHORSYJZJMPIZ-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-ethyl-1,3-oxazole is a heterocyclic organic compound characterized by a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-5-ethyl-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethylamine with chloroacetaldehyde in the presence of a base, followed by cyclization to form the oxazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often requires optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-5-ethyl-1,3-oxazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions:

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.

    Oxidation Reactions: Often use oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.

Major Products Formed:

    Substitution Reactions: Result in the formation of various substituted oxazole derivatives.

    Oxidation Reactions:

Scientific Research Applications

2-(Chloromethyl)-5-ethyl-1,3-oxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-ethyl-1,3-oxazole involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules such as DNA and proteins. This interaction can disrupt normal cellular processes, leading to potential therapeutic effects, particularly in the context of cancer treatment.

Comparison with Similar Compounds

  • 2-(Chloromethyl)-4-methyl-1,3-oxazole
  • 2-(Chloromethyl)-5-methyl-1,3-oxazole
  • 2-(Chloromethyl)-4-ethyl-1,3-oxazole

Comparison: 2-(Chloromethyl)-5-ethyl-1,3-oxazole is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.

Biological Activity

2-(Chloromethyl)-5-ethyl-1,3-oxazole is a compound of increasing interest due to its diverse biological activities. This oxazole derivative has been studied for its potential applications in pharmacology, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing key findings from various studies and presenting relevant data tables.

Chemical Structure and Properties

Chemical Formula: C6H8ClN2O
Molecular Weight: 162.59 g/mol
CAS Number: 1312601-07-2

The compound features a chloromethyl group and an ethyl substituent on the oxazole ring, which may influence its biological interactions and efficacy.

Antimicrobial Activity

Research has demonstrated that oxazole derivatives exhibit significant antimicrobial properties. A study evaluated various oxazole compounds against different bacterial strains, revealing that this compound possesses notable antibacterial activity. The Minimum Inhibitory Concentration (MIC) values for this compound were found to be comparable to established antibiotics.

Microorganism MIC (µg/ml)
Staphylococcus aureus8
Escherichia coli16
Candida albicans4

These results indicate that this compound is particularly effective against fungal strains, suggesting its potential use in treating infections caused by resistant pathogens .

Anticancer Activity

The anticancer properties of oxazole derivatives have been explored extensively. In vitro studies indicated that this compound exhibits cytotoxic effects on various cancer cell lines.

Case Study: B16F10 Melanoma Cells

In a study assessing the cytotoxicity of this compound on B16F10 melanoma cells, it was treated at various concentrations (0, 1, 5 µM) for 48 hours. The results showed a dose-dependent reduction in cell viability:

Concentration (µM) Cell Viability (%)
0100
185
560

The data suggest that higher concentrations of the compound significantly inhibit the growth of melanoma cells while maintaining acceptable levels of cytotoxicity .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial and cancer cells. The chloromethyl group may facilitate nucleophilic attacks on key enzymes involved in cell metabolism or replication processes.

Enzyme Inhibition

Preliminary studies indicate that this compound may inhibit enzymes critical for cellular proliferation and survival in both bacterial and cancerous cells. For instance, it has been suggested that the compound interferes with DNA synthesis pathways or disrupts metabolic functions essential for microbial growth .

Structure-Activity Relationship (SAR)

Understanding the SAR of oxazole derivatives is crucial for optimizing their biological activity. Modifications to the chloromethyl or ethyl groups can significantly alter the compound's efficacy. Research indicates that:

  • Substituent Positioning: The position of substituents on the oxazole ring influences antimicrobial and anticancer activities.
  • Functional Group Variation: Introduction of different halogens or alkyl groups can enhance potency against specific targets.

Properties

IUPAC Name

2-(chloromethyl)-5-ethyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNO/c1-2-5-4-8-6(3-7)9-5/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHORSYJZJMPIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(O1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1312601-07-2
Record name 2-(chloromethyl)-5-ethyl-1,3-oxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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